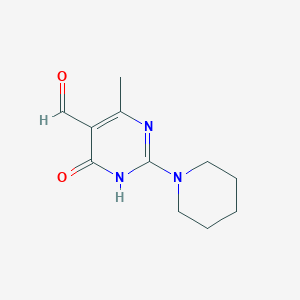

4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde

Description

4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde (CAS: 23948-50-7) is a pyrimidine derivative characterized by a hydroxy group at position 4, a methyl group at position 6, and a piperidinyl substituent at position 2 of the pyrimidine ring. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol . The compound’s structural features, such as the piperidinyl moiety, suggest possible applications in drug design, particularly in modulating solubility and bioavailability .

Properties

IUPAC Name |

4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-9(7-15)10(16)13-11(12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSWZCFKWDXOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2CCCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its functional groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules. These interactions can modulate the activity of enzymes and proteins, making this compound a valuable tool for studying enzyme kinetics and protein function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can be observed in different cell types, including cancer cells, where this compound may alter cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in enzyme kinetics, such as alterations in the rate of substrate conversion or product formation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic processes. Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the production or consumption of metabolites. These effects can be observed in different cell types and tissues, highlighting the compound’s role in regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. For example, the compound may be transported into cells via specific transporters, where it can interact with intracellular proteins and enzymes. Additionally, the distribution of this compound within tissues can influence its overall effectiveness and toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes. This localization can be mediated by targeting signals or post-translational modifications, which direct the compound to specific subcellular locations. For example, this compound may be localized to the nucleus, where it can influence gene expression by interacting with transcription factors.

Biological Activity

Overview

4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde, with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol, is a compound that has garnered attention in biochemical research due to its significant biological activities. This article explores its interactions with various biomolecules, cellular effects, and potential therapeutic applications.

The compound exhibits a range of biochemical properties that make it valuable for research:

- Enzyme Interaction : It interacts with enzymes and proteins, influencing their activity through non-covalent interactions such as hydrogen bonding. This modulation can affect enzyme kinetics and protein functions, making it a useful tool for studying these processes in vitro.

- Cellular Effects : this compound has been shown to impact cellular functions by modulating signaling pathways, gene expression, and metabolism. For instance, it can activate or inhibit specific pathways, leading to altered cell proliferation and survival rates in various cell types, including cancer cells.

The molecular mechanisms underlying the activities of this compound involve its binding to specific biomolecules:

- Binding Interactions : The compound can bind to proteins and enzymes, either inhibiting or activating their functions. This binding alters the kinetics of enzymatic reactions and can influence gene expression by interacting with transcription factors.

- Metabolic Pathways : It plays a role in various metabolic pathways by interacting with enzymes that regulate metabolic fluxes. The compound may inhibit or activate specific enzymes, affecting metabolite levels in different tissues.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, the compound may have minimal effects on cellular functions.

- High Doses : Conversely, higher doses can lead to substantial changes in gene expression and enzyme activities, potentially resulting in toxic effects such as cell death or tissue damage. Studies have shown that high doses can cause adverse effects in animal models .

Anticancer Activity

A notable case study highlighted the compound's anticancer potential:

- In Vitro Studies : In studies involving various cancer cell lines, this compound demonstrated significant inhibitory effects on cell proliferation. For example, it exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing less effect on non-cancerous MCF10A cells, indicating a favorable selectivity index .

Toxicity Assessment

The safety profile of the compound was evaluated in animal models:

- Acute Toxicity : In studies involving Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg. This suggests a favorable safety margin for potential therapeutic applications .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Modulation | Interacts with enzymes affecting their kinetics and function |

| Cellular Signaling | Modulates signaling pathways influencing gene expression and metabolism |

| Anticancer Potential | Significant inhibitory effects on cancer cell proliferation with a favorable selectivity index |

| Safety Profile | No acute toxicity observed at high doses in animal studies |

Scientific Research Applications

Enzyme Interaction

4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde plays a significant role in modulating enzyme activity. It interacts with various enzymes, influencing their kinetics and functionality. The compound can act as both an inhibitor and an activator depending on the context of the biochemical pathway involved .

Cellular Effects

The compound has been shown to affect cellular processes such as:

- Cell Signaling : It modulates signaling pathways that can lead to altered gene expression and metabolic activities.

- Gene Expression : By interacting with transcription factors, it can upregulate or downregulate specific genes, impacting processes like cell proliferation and apoptosis .

In laboratory settings, varying concentrations of this compound can lead to different cellular outcomes, including potential cytotoxic effects at high doses.

Case Study 1: Impact on Cancer Cells

A study investigated the effects of this compound on various cancer cell lines. The results indicated that at specific doses, it significantly inhibited cell proliferation while promoting apoptosis in treated cells. The mechanism was linked to the compound's ability to modulate key signaling pathways involved in cell survival.

Case Study 2: Metabolic Pathway Regulation

Another study focused on the metabolic pathways influenced by this compound. It was found to interact with enzymes involved in metabolic flux regulation, leading to changes in metabolite levels associated with energy production and biosynthesis processes .

Dosage Effects in Animal Models

Research indicates that dosage plays a critical role in the biological effects of this compound. Low doses may have minimal impact, while higher doses can lead to significant alterations in enzyme activity and gene expression profiles in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde share a pyrimidine core but differ in substituents, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis of key analogs (Table 1) and their distinguishing features.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Similarity scores (0–1 scale) based on structural overlap with the target compound .

Preparation Methods

Stepwise Methodology

| Step | Description | Reagents & Conditions | Yield & Notes | |

|---|---|---|---|---|

| 1 | Synthesis of the pyrimidine ring | Condensation of β-dicarbonyl compounds with urea derivatives | Typically high yield (~70-85%) | |

| 2 | Introduction of the hydroxyl group at C-4 | Oxidation of suitable precursors or direct hydroxylation | Using oxidants like m-CPBA or via hydroxylation of methyl groups | Moderate yields (~60-75%) |

| 3 | Methylation at C-6 | Methyl iodide or dimethyl sulfate with base | Quantitative or near-quantitative yields | |

| 4 | Nucleophilic substitution at C-2 with piperidine | Treatment with piperidine in polar aprotic solvents | Yields vary (65-85%) |

This approach is supported by patent literature, such as the process described in EP0304648B1, where pyrimidine derivatives are synthesized through multi-step reactions involving chlorinated intermediates and subsequent nucleophilic substitutions.

Oxidation of Methyl Groups to Aldehydes

The key functionalization at the 5-position involves oxidation of methyl groups to aldehydes, which can be achieved via:

- Dess–Martin periodinane (DMP) oxidation, known for its mildness and selectivity.

- Sodium periodate (NaIO4) oxidation of diols or related intermediates.

Research Findings

| Method | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| DMP oxidation | Dess–Martin periodinane | Dissolved in dichloromethane, room temperature | Yields around 46-60%; high selectivity |

| Sodium periodate | NaIO4, aqueous conditions | Room temperature, aqueous media | Similar yields, often used in tandem with other oxidations |

The oxidation step is critical for converting methyl groups on the pyrimidine ring into aldehydes with high specificity, as demonstrated in recent synthetic routes for pyrimidine derivatives.

The introduction of the piperidin-1-yl group at the 2-position is generally achieved via nucleophilic substitution reactions, utilizing:

- Piperidine in excess to drive the substitution.

- Reaction conditions often involve heating at 80-100°C in solvents like ethanol or acetonitrile.

Research Data

| Method | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Nucleophilic substitution | Piperidine, reflux | Yields typically >70%, often quantitative |

| Catalytic methods | Use of catalysts like potassium carbonate | Enhances yield and reaction rate |

The process is similar to the methods outlined in patent EP0304648B1, where piperidine derivatives are introduced onto heterocyclic cores through nucleophilic substitution.

Purification and Final Steps

Purification involves recrystallization from solvents such as methanol, ethanol, or water, often after extraction with organic solvents like ethyl acetate. The final aldehyde is characterized by melting point analysis and spectroscopic methods such as NMR and IR.

Summary of Key Data and Observations

| Preparation Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Pyrimidine ring construction | β-dicarbonyl + urea derivatives | Reflux, 70-85°C | 70-85% | Based on patent literature |

| Hydroxylation at C-4 | Oxidants (m-CPBA, etc.) | Room temp | 60-75% | Selective oxidation |

| Methyl to aldehyde oxidation | DMP or NaIO4 | Room temp | 46-60% | High selectivity |

| Piperidine substitution | Piperidine, heat | Reflux | >70% | Quantitative possible |

Additional Considerations

- Reaction optimization : Temperature control and choice of solvent significantly influence yields.

- Intermediate purification : Recrystallization and chromatography are employed to ensure purity.

- Safety and environmental factors : Use of oxidants like DMP requires proper handling and waste management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-6-methyl-2-piperidin-1-yl-pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via annulation reactions involving pyrimidine precursors. For example, 5-alkynylpyrimidines can react with perimidines under Pd-catalyzed conditions to form carbaldehyde derivatives, as demonstrated in annulation studies yielding 7-formyl-1,3-diazopyrenes (38% yield) . Optimization strategies include using dry solvents, controlled temperature (e.g., 80–100°C), and inert atmospheres. Catalytic systems like Pd(PPh₃)₄ and CuI improve cross-coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what key spectral features should be identified?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for aldehyde proton signals at δ 9.8–10.2 ppm and piperidine N-CH₂ protons at δ 2.5–3.5 ppm.

- ¹³C NMR : Confirm the carbaldehyde carbon at δ 190–200 ppm and pyrimidine ring carbons at δ 150–170 ppm .

- FTIR : Identify the aldehyde C=O stretch at ~1700 cm⁻¹ and hydroxyl (-OH) absorption at 3200–3500 cm⁻¹ .

- HRMS : Validate molecular formula (e.g., C₁₁H₁₅N₃O₂) with exact mass matching theoretical values (±2 ppm) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -CN) at the 4- or 6-position increase electrophilicity of the carbaldehyde, enhancing reactivity toward nucleophiles like amines or hydrazines. Comparative studies of 4-methyl vs. 4-chloro derivatives show ~20% higher reactivity for chloro-substituted analogs due to stronger electron withdrawal . Computational modeling (DFT) of frontier molecular orbitals can predict sites for nucleophilic attack, guiding synthetic modifications .

Q. What computational methods are suitable for modeling the electronic structure of this compound to predict its reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is effective for calculating:

- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., carbaldehyde carbon).

- Frontier Orbital Analysis : HOMO-LUMO gaps predict charge-transfer interactions.

- Transition State Modeling : Simulate reaction pathways for nucleophilic additions or cyclizations .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies include:

- Standardized Recrystallization : Use ethanol/water mixtures to isolate pure polymorphs.

- Thermogravimetric Analysis (TGA) : Verify decomposition profiles to rule out solvent retention.

- Comparative XRD : Match diffraction patterns with reference data . Conflicting solubility data can be addressed via shake-flask assays in buffered solutions (pH 7.4) .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.